molecular formula C11H14BrNO2 B1531272 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine CAS No. 1492576-48-3

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B1531272
CAS No.: 1492576-48-3
M. Wt: 272.14 g/mol
InChI Key: BLEOSMHMYCJYPI-UHFFFAOYSA-N
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Description

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group

Scientific Research Applications

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, similar compounds have been noted to cause serious eye irritation, skin irritation, and respiratory irritation, and can be harmful if inhaled or in contact with skin .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The compound’s bromine atom can form halogen bonds with amino acid residues, while the tetrahydropyran group may enhance its solubility and stability in biological systems .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in signal transduction, leading to altered cellular responses. Additionally, the compound could modulate the expression of genes related to cell growth and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Furthermore, it may affect gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits by modulating specific biochemical pathways. Higher doses could lead to toxic or adverse effects, such as oxidative stress or organ damage. Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit enzymes in the cytochrome P450 family, affecting drug metabolism and detoxification processes. Additionally, the compound could alter the levels of key metabolites, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

    Hydrolysis: Formation of 3-hydroxypyridine.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different substitution pattern.

    2-(Bromomethyl)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative.

    4-Bromotetrahydropyran: A simpler brominated tetrahydropyran compound.

Properties

IUPAC Name

2-bromo-3-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEOSMHMYCJYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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